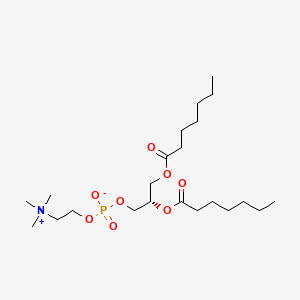
2,4-二氟甲苯
描述
2,4-Difluorotoluene (2,4-DFT) is an organofluorine compound with the chemical formula C7H6F2. It is an aromatic compound with a pungent odor and is a colorless liquid at room temperature. 2,4-DFT is used in a variety of industrial and research applications due to its unique properties. It is an important intermediate in the production of pharmaceuticals, pesticides, and other compounds. In addition, it has also been used as a starting material for the synthesis of other compounds.
科学研究应用
核酸识别和聚合酶相互作用:2,4-二氟甲苯已被用作胸苷的非极性等排体,胸苷是 DNA 的关键成分,用于研究核酸识别中的氢键和与聚合酶的相互作用。该应用提供了对 DNA 和 RNA 识别中静电相互作用的作用的见解,特别是在三螺旋结构中 (Kumar & Rozners,2021)。
DNA 复制研究:2,4-二氟甲苯类似于 DNA 碱基胸腺嘧啶,这导致其用于研究 DNA 碱基对复制的研究。它一直是争论的主题,特别是在理解沃森-克里克氢键和 DNA 复制中的空间效应方面 (Kool & Sintim,2006)。
电子态光谱学:已经使用真空紫外线同步辐射对 2,4-二氟甲苯的价态和里德伯激发进行了研究,提供了与大气化学相关的分子性质的见解 (Barbosa 等,2016)。
分子结构和动力学:对 2,4-二氟甲苯的转动光谱和内旋转势垒的研究有助于我们了解其分子结构和动力学。这项研究在分子物理和化学领域至关重要 (Nair 等,2017)。
探索氢键能力:2,4-二氟甲苯形成氢键的能力一直是重要的研究课题,尤其是在其与腺嘌呤相互作用的背景下。这项研究对理解 DNA 中的分子相互作用具有重要意义 (Guerra & Bickelhaupt,2003)。
环境应用:对地球大气中 2,4-二氟甲苯光解寿命的研究突出了其在环境研究中的相关性,特别是在理解大气化学和各种化合物对环境的影响方面。
作用机制
Target of Action
The primary target of 2,4-Difluorotoluene is DNA , specifically the DNA base thymine . It was synthesized as a nucleotide analogue and incorporated into DNA .
Mode of Action
2,4-Difluorotoluene interacts with its target by being incorporated into DNA, where it is replicated by DNA polymerase enzymes as if it were thymine . This is unusual because 2,4-Difluorotoluene is a nonpolar molecule .
Biochemical Pathways
The incorporation of 2,4-Difluorotoluene into DNA affects the DNA replication pathway . It challenges the widely held view that Watson–Crick hydrogen bonds are essential for correct nucleotide insertion by DNA polymerases . The steric hypothesis for DNA replication, which suggests that steric effects, rather than these hydrogen bonds, are the main arbiters of DNA replication fidelity, is now widely accepted among biochemists .
Result of Action
The result of 2,4-Difluorotoluene’s action is its replication by DNA polymerase enzymes as if it were thymine . This suggests that DNA base pairs can be replicated without Watson–Crick hydrogen bonds .
安全和危害
未来方向
2,4-Difluorotoluene has been used extensively to probe the relative importance of shape and hydrogen bonding for correct nucleotide insertion by DNA polymerases . The steric hypothesis for DNA replication, which suggests that steric effects, rather than hydrogen bonds, are the main arbiters of DNA replication fidelity, is now widely accepted among biochemists . This changing paradigm has been reflected in textbooks .
生化分析
Biochemical Properties
2,4-Difluorotoluene plays a significant role in biochemical reactions, particularly as a nucleotide analog. It has been synthesized and incorporated into DNA, where it undergoes replication by DNA polymerase enzymes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of new hydrophobic isosteres of pyrimidines and purine nucleosides . The nature of these interactions is primarily hydrophobic, as 2,4-Difluorotoluene mimics the shape of thymidine but lacks hydrogen bonding capacity .
Cellular Effects
2,4-Difluorotoluene influences various cellular processes by acting as a non-polar, hydrophobic mimic of thymidine. When incorporated into DNA, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to be specifically and efficiently replicated by DNA polymerase enzymes, despite its low capacity for hydrogen bonding . This unique property allows researchers to probe the significance of Watson-Crick hydrogen bonding in DNA-protein interactions and other cellular processes.
Molecular Mechanism
At the molecular level, 2,4-Difluorotoluene exerts its effects through shape complementarity rather than hydrogen bonding. It is recognized and replicated by DNA polymerase enzymes as if it were thymidine . This steric hypothesis suggests that the shape of the molecule is the key factor in its interaction with enzymes and other biomolecules. The compound’s non-polar nature and lack of hydrogen bonding capacity make it an excellent tool for studying the role of steric effects in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluorotoluene can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2,4-Difluorotoluene can be stably incorporated into DNA and undergo replication without significant degradation
Dosage Effects in Animal Models
The effects of 2,4-Difluorotoluene vary with different dosages in animal models. At lower doses, the compound can be efficiently incorporated into DNA and replicated by DNA polymerase enzymes . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage levels to avoid any harmful consequences in animal studies.
Metabolic Pathways
2,4-Difluorotoluene is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes and cofactors involved in DNA replication and repair . Its incorporation into DNA as a thymidine analog can affect metabolic flux and metabolite levels, providing insights into the regulation of nucleotide metabolism and the role of non-polar nucleoside analogs in biochemical processes.
Transport and Distribution
Within cells and tissues, 2,4-Difluorotoluene is transported and distributed through interactions with transporters and binding proteins. Its non-polar nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . The compound’s localization and accumulation can influence its activity and function, making it a valuable tool for studying cellular transport mechanisms and distribution patterns.
Subcellular Localization
The subcellular localization of 2,4-Difluorotoluene is primarily determined by its incorporation into DNA. Once incorporated, it can be found in the nucleus, where it participates in DNA replication and repair processes The compound’s activity and function are influenced by its localization, as it can affect the stability and integrity of the DNA duplex
属性
IUPAC Name |
2,4-difluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDAIBTYWGBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196429 | |
| Record name | Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | Difluorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
452-76-6 | |
| Record name | 2,4-Difluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK2YU8CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)











